molecular formula C13H19FO2 B8001264 5-Fluoro-3-n-pentoxyphenethyl alcohol

5-Fluoro-3-n-pentoxyphenethyl alcohol

Cat. No.: B8001264
M. Wt: 226.29 g/mol
InChI Key: XDDAWZJKKGOHSD-UHFFFAOYSA-N
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Description

5-Fluoro-3-n-pentoxyphenethyl alcohol is an organic compound with the molecular formula C13H19FO2. It is a fluorinated phenethyl alcohol derivative, which means it contains a phenethyl alcohol backbone with a fluorine atom and a pentoxy group attached to it. Fluorinated compounds are known for their unique properties, such as increased stability and reactivity, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-n-pentoxyphenethyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable phenethyl alcohol derivative with a fluorinating agent. For example, the reaction of 3-n-pentoxyphenethyl alcohol with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-n-pentoxyphenethyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-3-n-pentoxyphenethyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-pentoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The pentoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxyphenethyl alcohol
  • 5-Fluoro-4-methoxyphenethyl alcohol
  • 5-Fluoro-3-ethoxyphenethyl alcohol

Uniqueness

5-Fluoro-3-n-pentoxyphenethyl alcohol is unique due to the presence of both the fluorine atom and the pentoxy group, which confer distinct chemical and physical properties. These features can enhance the compound’s stability, reactivity, and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(3-fluoro-5-pentoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-2-3-4-7-16-13-9-11(5-6-15)8-12(14)10-13/h8-10,15H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDAWZJKKGOHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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